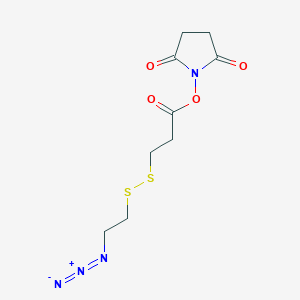

Azidoethyl-SS-propionic NHS ester

Description

Propriétés

Formule moléculaire |

C9H12N4O4S2 |

|---|---|

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethyldisulfanyl)propanoate |

InChI |

InChI=1S/C9H12N4O4S2/c10-12-11-4-6-19-18-5-3-9(16)17-13-7(14)1-2-8(13)15/h1-6H2 |

Clé InChI |

KEOGJOSSYXNLNK-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Azidoethyl-SS-propionic NHS ester |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-Disulfide-NHS Ester Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Azido-Disulfide-NHS Ester Reagents

The term "Azidoethyl-SS-propionic NHS ester" describes a class of heterobifunctional crosslinking reagents rather than a single, specific molecule. These powerful tools in bioconjugation and chemical biology are defined by three key chemical motifs:

-

An N-Hydroxysuccinimide (NHS) ester : This functional group selectively reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[1][2]

-

A disulfide bond (-S-S-) : This bond is stable under many physiological conditions but can be selectively cleaved using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3][4][5] This cleavable nature is crucial for applications requiring the release of conjugated molecules.[6]

-

An azide (B81097) group (-N₃) : This moiety is bio-orthogonal, meaning it does not react with naturally occurring functional groups in biological systems.[7] It serves as a chemical handle for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the highly specific and efficient attachment of a second molecule containing an alkyne group.[7][8][9]

Reagents in this class, such as Azido-PEG3-SS-NHS, are instrumental in creating complex bioconjugates, including antibody-drug conjugates (ADCs), and for applications in proteomics and drug delivery.[6][10][11]

Core Chemistry and Mechanisms of Action

The utility of these crosslinkers stems from a sequence of three distinct chemical reactions, each targeting a different part of the molecule.

Step 1: Amine Conjugation via NHS Ester

The first step involves labeling a biomolecule of interest (e.g., a protein or antibody) that has accessible primary amines. The NHS ester reacts with these amines under neutral to slightly alkaline conditions (pH 7-9) to form a stable covalent amide bond.[1][12] This reaction is highly efficient but competes with the hydrolysis of the NHS ester, which is more rapid at higher pH.[1][12] Therefore, it is crucial to prepare NHS ester solutions immediately before use and to control the reaction pH.[13]

Step 2: (Optional) Cleavage of the Disulfide Bond

The disulfide bond provides a "release" mechanism. In the intracellular environment, the high concentration of reducing agents like glutathione (B108866) can cleave this bond.[4] In a laboratory setting, this cleavage is typically achieved by incubation with reducing agents.[3]

-

Dithiothreitol (DTT): A strong reducing agent, typically used at concentrations of 10-50 mM.[5][14]

-

Tris(2-carboxyethyl)phosphine (TCEP): A more stable and odorless reducing agent that is effective over a wider pH range.[3]

This cleavability is a key feature in applications like drug delivery, where a therapeutic agent is released from its carrier (e.g., an antibody) at the target site.[4]

Step 3: Bio-orthogonal Ligation via Click Chemistry

After the initial amine conjugation, the biomolecule is now "tagged" with an azide group. This azide can be used to attach a second molecule of interest (e.g., a fluorescent dye, a drug, or another protein) that has been functionalized with an alkyne group. The CuAAC reaction creates a stable triazole linkage.[7][8] This reaction is highly specific, rapid, and can be performed in aqueous buffers, making it biocompatible.[7][9] The reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent like sodium ascorbate (B8700270).[15][16] Ligands such as THPTA are often used to stabilize the copper(I) ion and protect the biomolecules from damage.[8][15]

Data Presentation: Quantitative Reaction Parameters

The following tables summarize typical quantitative parameters for the key reactions involving Azido-Disulfide-NHS ester reagents.

Table 1: NHS Ester Conjugation to Primary Amines

| Parameter | Recommended Range | Notes |

|---|---|---|

| pH | 7.0 - 9.0 | Reaction is favored at slightly alkaline pH, but hydrolysis of the NHS ester also increases.[12] |

| Buffer | Amine-free (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction.[12][13] |

| Reagent Molar Excess | 10- to 50-fold | Depends on protein concentration. Use higher excess for dilute protein solutions.[12][13] |

| Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow hydrolysis and the primary reaction.[12] |

| Incubation Time | 30 minutes - 2 hours | Longer times may be needed at lower temperatures.[12] |

Table 2: Disulfide Bond Cleavage (Reduction)

| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Notes |

|---|---|---|---|

| Concentration | 10 - 50 mM | 0.5 - 20 mM | TCEP is generally effective at lower concentrations.[3] |

| pH | 7.1 - 8.0 | 1.5 - 9.0 | TCEP is effective over a much wider pH range.[3][5] |

| Temperature | Room Temperature to 37°C | Room Temperature | [3][4] |

| Incubation Time | 30 - 120 minutes | 60 - 120 minutes | Can be performed for longer durations (e.g., 12 hours) at 4°C.[3] |

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Typical Final Concentration | Notes |

|---|---|---|

| Azide-labeled Protein | 1 - 10 mg/mL | The volume should generally not exceed 1/3 of the total reaction volume.[8] |

| Alkyne Reagent | 1.5 - 10x molar excess over protein | Excess may vary depending on the number of azide groups per protein.[8] |

| Copper(II) Sulfate (CuSO₄) | ~1 mM | Precursor to the active Cu(I) catalyst.[15] |

| Sodium Ascorbate | ~5 - 15 mM | Reducing agent to generate Cu(I) from Cu(II).[15][16] |

| Ligand (e.g., THPTA) | ~5 mM | Stabilizes the Cu(I) catalyst and protects the protein.[8][15] |

| Temperature | Room Temperature | [15] |

| Incubation Time | 30 - 60 minutes |[15] |

Experimental Protocols

The following are generalized protocols that can be used as a starting point for specific applications. Optimization may be required for each unique biomolecule and conjugate.

Protocol 1: Labeling a Protein with an Azido-Disulfide-NHS Ester

-

Buffer Exchange: Prepare the protein (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS (pH 7.4).[12] If the protein is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[13]

-

Prepare NHS Ester Stock: Immediately before use, dissolve the Azido-Disulfide-NHS ester reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.[13] The NHS-ester moiety readily hydrolyzes, so do not store this solution.[13]

-

Reaction: Add a 20-fold molar excess of the 10 mM NHS ester stock solution to the protein solution.[13] Ensure the volume of organic solvent does not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[12]

-

Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[12]

-

Purification: Remove excess, non-reacted reagent using a desalting column or dialysis to obtain the purified azide-labeled protein.[12]

Protocol 2: Cleavage of the Disulfide Bond

-

Prepare Reducing Agent: Freshly prepare a stock solution of the reducing agent. For DTT, a 1 M stock in water is common.[5] For TCEP, a 0.5 M stock in water can be prepared.

-

Reaction: Add the reducing agent stock solution to the disulfide-containing protein solution to achieve the desired final concentration (e.g., 20 mM for DTT).[3]

-

Incubation: Incubate the mixture for 1-2 hours at 37°C.[14]

-

Analysis: The cleavage can be confirmed by methods such as LC-MS to observe the change in molecular weight of the released fragments.[3]

Protocol 3: Click Chemistry Conjugation (CuAAC)

-

Prepare Stock Solutions:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Azide-labeled protein solution (from Protocol 1).

-

PBS buffer to adjust volume.

-

Alkyne reagent stock solution.

-

Ligand stock solution.

-

CuSO₄ stock solution. Vortex briefly to mix after each addition.[16]

-

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly.[15][16]

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[16]

-

Purification: The newly formed conjugate can be purified from excess reagents using desalting columns, dialysis, or other appropriate chromatography methods.

Mandatory Visualizations

Overall Experimental Workflow

The following diagram illustrates the complete workflow for using an Azido-Disulfide-NHS ester to link two biomolecules (Protein A and Molecule B).

Caption: Workflow for bioconjugation using an Azido-SS-NHS ester reagent.

Logical Relationship of Functional Groups

This diagram shows the logical relationship and reactivity of the three core functional groups.

Caption: Functional group reactivity of an Azido-SS-NHS ester crosslinker.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. NHS-C3-Azide [baseclick.eu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Azido-PEG3-SS-NHS | AxisPharm [axispharm.com]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. Azido-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. benchchem.com [benchchem.com]

- 15. confluore.com.cn [confluore.com.cn]

- 16. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Azidoethyl-SS-propionic NHS ester: A Versatile Heterobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a heterobifunctional, cleavable crosslinking reagent widely employed in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring an amine-reactive NHS ester, a bioorthogonal azide (B81097) group, and a reducible disulfide bond, offers researchers a powerful tool for the controlled assembly and disassembly of complex biomolecular architectures. This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for this versatile reagent.

Chemical and Physical Properties

Azidoethyl-SS-propionic NHS ester is a solid material that should be handled with care in a laboratory setting. For optimal performance and stability, it is crucial to store the reagent at -20°C, protected from moisture and light.[1][2] The NHS ester moiety is susceptible to hydrolysis, particularly in aqueous solutions at neutral to basic pH.[3][4]

| Property | Value | Reference(s) |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 3-((2-azidoethyl)disulfanyl)propanoate | [][6] |

| Molecular Formula | C9H12N4O4S2 | [6][7] |

| Molecular Weight | 304.34 g/mol | [6][8] |

| Appearance | White to off-white solid | - |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO (10 mM) and DMF | [] |

| Storage Conditions | Store at -20°C, keep dry and protected from light | [1][] |

Reactivity and Applications

The utility of this compound stems from its three key functional components: the NHS ester, the azide group, and the disulfide bond. This trifecta of reactivity allows for a wide range of applications in bioconjugation and drug development.[1]

Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a highly efficient reactive group for the acylation of primary and secondary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, forming stable amide bonds.[3] This reaction is most efficient at a slightly basic pH (7.2-8.5).[3] It is important to use amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, to avoid competing reactions.[3]

Bioorthogonal Azide Group

The terminal azide group provides a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][10] This reaction is highly specific and efficient, allowing for the covalent linkage of the crosslinker to molecules containing a terminal alkyne. The bioorthogonal nature of this reaction means it can be performed in complex biological media with minimal side reactions.[10]

Cleavable Disulfide Bond

The disulfide bond within the linker is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7][11] This feature is particularly valuable for applications requiring the release of a conjugated molecule, such as the intracellular release of a cytotoxic drug from an antibody-drug conjugate (ADC).[12]

Experimental Protocols

General Protocol for Protein Conjugation via NHS Ester

This protocol outlines a general procedure for labeling a protein with this compound. The amounts and concentrations should be optimized for the specific protein and application.

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[3]

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[13]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the crosslinker stock solution to the protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[13][14]

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

-

Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[15]

General Protocol for Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-modified biomolecule (prepared using the protocol above) to an alkyne-containing molecule.

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.

-

Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare stock solutions of copper(II) sulfate (B86663) (CuSO4) and a reducing agent (e.g., sodium ascorbate).[9]

-

Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and protect the biomolecules.[9][10]

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess of the alkyne-containing molecule.

-

Catalyst Addition: Add the copper(II) sulfate and the ligand to the reaction mixture.

-

Initiation: Initiate the reaction by adding the sodium ascorbate (B8700270) solution.[9]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purification: Purify the resulting conjugate using a suitable chromatography method to remove the catalyst and unreacted components.

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond to release the conjugated molecules.

-

Reducing Agent Preparation: Prepare a fresh solution of a reducing agent, such as DTT (10-100 mM) or TCEP (1-20 mM), in a suitable buffer.[11][16]

-

Cleavage Reaction: Add the reducing agent solution to the disulfide-linked conjugate.

-

Incubation: Incubate the reaction at room temperature for 30 minutes to a few hours. The incubation time and temperature may need to be optimized.[17]

-

Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE under reducing conditions or mass spectrometry.

Visualizing the Chemistry: Workflows and Pathways

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of Functional Groups

Caption: Reactivity map of the functional groups of the crosslinker.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the fields of chemistry, biology, and medicine. Its unique combination of an amine-reactive group, a bioorthogonal handle for click chemistry, and a cleavable linker enables the precise construction and controlled deconstruction of sophisticated bioconjugates. A thorough understanding of its chemical properties and reactivity is paramount to its successful implementation in innovative research and development endeavors.

References

- 1. This compound | CAS: 2243566-44-9 | AxisPharm [axispharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 6. 2,5-dioxopyrrolidin-1-yl 3-[(2-azidoethyl)disulfanyl]propanoate | 2243566-44-9 | Buy Now [molport.com]

- 7. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]

- 8. moleculardepot.com [moleculardepot.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. interchim.fr [interchim.fr]

- 15. benchchem.com [benchchem.com]

- 16. tcephydrochloride.com [tcephydrochloride.com]

- 17. researchgate.net [researchgate.net]

Azidoethyl-SS-propionic NHS ester structure and functional groups

An In-depth Technical Guide to Azidoethyl-SS-propionic NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester is a heterobifunctional, cleavable crosslinker that has become an invaluable tool in bioconjugation, chemical biology, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs).[1][] This guide provides a detailed examination of its molecular structure, the specific reactivity of its functional groups, and its applications. It includes comprehensive experimental protocols, quantitative data, and workflow visualizations to enable researchers to effectively utilize this versatile reagent. The molecule integrates three key chemical motifs: an amine-reactive NHS ester, a reducible disulfide bond, and a bioorthogonal azide (B81097) group, facilitating a multi-step, controlled approach to molecular assembly.[3][4]

Chemical Structure and Properties

This compound is a linker molecule designed with distinct functionalities at each end, separated by a cleavable spacer. This architecture allows for the sequential and specific conjugation of different molecules.

Below is a diagram illustrating the core components of the molecule.

Caption: Core functional components of the this compound linker.

Physicochemical Properties

The quantitative properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 2243566-44-9 | [1][5] |

| Molecular Formula | C9H12N4O4S2 | [][5] |

| Molecular Weight | 304.35 g/mol | [] |

| Purity | >95% | [4][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMF, DMSO, Water | [7][8] |

| Storage Conditions | Store at -20°C, keep dry and protected from light | [] |

Core Functional Groups and Reactivity

The utility of this linker stems from the distinct and predictable reactivity of its three primary functional groups.

N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Anchor

The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[6][9][10]

-

Reaction: It undergoes a nucleophilic acyl substitution with an amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[9][11]

-

Selectivity: While NHS esters can react with other nucleophiles like sulfhydryls or hydroxyls, these reactions are less stable and often reversible, especially in the presence of amines.[11]

-

Conditions: The reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[7][9][12] At lower pH, amines are protonated and non-nucleophilic, while at higher pH, the NHS ester is prone to rapid hydrolysis, which competes with the desired conjugation reaction.[7][12] The half-life for hydrolysis is approximately 4-5 hours at pH 7.0 (0°C) but drops to just 10 minutes at pH 8.6 (4°C).[9]

Caption: Workflow for conjugating the NHS ester to a primary amine on a protein.

Disulfide (-S-S-) Bond: Cleavable Spacer

The disulfide bond is a key feature that renders the linker cleavable. This bond is stable under typical physiological conditions but can be readily reduced in specific environments.

-

Reactivity: The disulfide bond is cleaved by reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or endogenous thiols like glutathione, which is abundant inside cells.[3] This cleavage breaks the linker and releases the conjugated molecule from its target.

-

Application: This functionality is critical in drug delivery systems like ADCs, where the cytotoxic payload must remain attached to the antibody in circulation (oxidizing environment) and be released only after internalization into a target cell (reducing environment).[] The cleavage of disulfide bonds can be a critical trigger for protein function or drug release.[13][14][15]

Caption: Reductive cleavage of the disulfide bond to release a conjugated payload.

Azide (-N3) Group: Bioorthogonal Handle

The azide group is a high-energy, yet remarkably stable functional group that does not react with most biological molecules, making it bioorthogonal.[16] Its primary role is to participate in "click chemistry" reactions.

-

Reactivity: Azides react specifically and efficiently with alkyne-containing molecules.[16] This reaction can be catalyzed by copper(I) in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or proceed without a catalyst using strained cyclooctynes (e.g., DBCO, BCN) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][16][17] Both reactions form a highly stable triazole ring.

-

Application: This allows for the precise attachment of a second molecule (e.g., a fluorescent dye, a drug, or a purification tag) that has been pre-functionalized with an alkyne.[][18] This two-step approach (amine conjugation followed by click chemistry) provides greater control and flexibility over the final construct compared to a one-step process.

Caption: Click chemistry workflow for conjugating an azide-linker to an alkyne.

Experimental Protocols

The following protocols provide a generalized framework for using this compound. Optimization may be required based on the specific biomolecules used.

Protocol 1: Conjugation of NHS Ester to a Protein

This protocol describes the labeling of a protein with the linker via its primary amines.

Materials:

-

Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][12]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

-

Prepare Protein: Ensure the protein is in a suitable buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they will compete for reaction with the NHS ester.[9][12]

-

Prepare Linker Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to create a 10-100 mM stock solution. Aqueous solutions of the ester are not stable and should be used right away.[7]

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[12] Gentle mixing is recommended.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture over a desalting column (size-exclusion chromatography) or through dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Click Chemistry Reaction (SPAAC)

This protocol describes the attachment of a DBCO-functionalized molecule to the azide-modified protein from Protocol 1.

Materials:

-

Azide-modified protein conjugate.

-

DBCO-functionalized molecule (e.g., DBCO-PEG4-Drug).

-

Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

-

Prepare Reagents: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Click Reaction: Add a 1.5 to 5-fold molar excess of the DBCO-molecule to the azide-modified protein.

-

Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored using analytical techniques like SDS-PAGE or mass spectrometry.

-

Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted DBCO-molecule.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the release of the conjugated payload.

Materials:

-

Purified conjugate containing the disulfide bond.

-

Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP).

Methodology:

-

Reduction: Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Analysis: Confirm cleavage and release of the payload using methods such as HPLC, SDS-PAGE (under reducing vs. non-reducing conditions), or mass spectrometry.

Summary of Reaction Parameters

The following table summarizes key quantitative parameters for the reactions involving the linker's functional groups.

| Parameter | NHS Ester Reaction | Disulfide Cleavage | SPAAC Reaction |

| Target Group | Primary Amine (-NH2) | Disulfide (-S-S-) | Alkyne (e.g., DBCO) |

| Optimal pH | 7.2 - 8.5 | 6.5 - 8.5 | 7.0 - 8.5 |

| Typical Temperature | 4°C or Room Temp. | 25 - 37°C | 4°C or Room Temp. |

| Typical Duration | 1 - 4 hours | 30 min - 2 hours | 2 - 12 hours |

| Common Reagents | - | DTT, TCEP | DBCO, BCN derivatives |

| Molar Excess | 5 - 20x over protein | 100 - 1000x over conjugate | 1.5 - 5x over conjugate |

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]

- 4. This compound | CAS: 2243566-44-9 | AxisPharm [axispharm.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. grokipedia.com [grokipedia.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. 4-Azide-TFP-Amide-SS-Sulfo-NHS, 220446-74-2 | BroadPharm [broadpharm.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. fiveable.me [fiveable.me]

- 11. glenresearch.com [glenresearch.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Biological regulation through protein disulfide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 16. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Azide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Cleavable Crosslinkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cleavable Crosslinkers in Proteomics

Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein-protein interactions (PPIs) and elucidating the three-dimensional structures of protein complexes in their native environments.[1][2] At the heart of this methodology are chemical crosslinkers, which are reagents that form covalent bonds between amino acid residues in close proximity. This guide focuses on a specific and highly advantageous class of these reagents: cleavable crosslinkers.

Unlike their non-cleavable counterparts which form permanent bonds, cleavable crosslinkers possess a labile bond within their spacer arm that can be broken under specific conditions, such as during mass spectrometric fragmentation. This unique feature significantly simplifies the identification and analysis of crosslinked peptides, a major bottleneck in traditional XL-MS workflows. The ability to "divide and conquer" by separating the crosslinked peptides in the gas phase has propelled the application of XL-MS from the study of purified protein complexes to proteome-wide interaction mapping in cells and tissues.[2][3]

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of cleavable crosslinkers in proteomics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively design, execute, and interpret XL-MS experiments using these powerful tools.

Types and Chemistries of Cleavable Crosslinkers

Cleavable crosslinkers can be categorized based on the type of labile bond in their spacer arm and the reactive groups that target specific amino acid residues. The choice of crosslinker is critical and depends on the specific biological question, the nature of the protein or complex under investigation, and the available mass spectrometry instrumentation.

Mass Spectrometry (MS)-Cleavable Crosslinkers

The most significant advancement in cleavable crosslinker technology has been the development of reagents that are cleavable within the mass spectrometer, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[2][3] This "MS-cleavability" generates characteristic reporter ions or fragment doublets in the MS/MS spectrum, which greatly facilitates the identification of crosslinked peptides.[4][5]

Table 1: Quantitative Properties of Common MS-Cleavable Crosslinkers

| Crosslinker | Abbreviation | Reactive Group(s) | Target Residue(s) | Spacer Arm Length (Å) | Mass Modification (Da) | Cleavage Method |

| Disuccinimidyl sulfoxide | DSSO | NHS ester | K, S, T, Y | 10.1 | 158.0038[6] | CID/HCD |

| Disuccinimidyl dibutyric urea | DSBU | NHS ester | K, S, T, Y | 12.5 | 196.0848[6] | CID/HCD |

| Dihydrazide sulfoxide | DHSO | Hydrazide | D, E | 12.4[1] | 222.27[7] | CID/HCD |

| Bismaleimide sulfoxide | BMSO | Maleimide | C | 24.2[8] | 438.45[8] | CID/HCD |

| 1,1'-Carbonyldiimidazole | CDI | Imidazole | K, S, T, Y, N-terminus | ~2.6 (Zero-length)[9] | 28.0106 (as Urea) | CID/HCD |

| Protein Interaction Reporters | PIRs | NHS ester | K, N-terminus | Variable | Variable | CID (Asp-Pro bond) |

Note: The reactivity of NHS esters is primarily towards lysines (K) and protein N-termini, but can also react with serines (S), threonines (T), and tyrosines (Y) to a lesser extent.[4]

Other Cleavable Chemistries

While MS-cleavable linkers are dominant, other cleavage strategies exist, often employed for enrichment purposes prior to mass spectrometry. These include:

-

Disulfide bond-containing linkers: Cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Acid-labile linkers: Cleaved under acidic conditions.

-

Photocleavable linkers: Cleaved by exposure to UV light of a specific wavelength.

These linkers often incorporate an affinity tag, such as biotin, allowing for the enrichment of crosslinked species from complex mixtures.[10]

Experimental Workflow for XL-MS with Cleavable Crosslinkers

A typical XL-MS experiment using cleavable crosslinkers involves several key steps, from sample preparation to data analysis. The following diagram illustrates a general workflow.

References

- 1. iscrm.uw.edu [iscrm.uw.edu]

- 2. Purification of MAP–kinase protein complexes and identification of candidate components by XL–TAP–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A proteomic perspective on TNF-mediated signalling and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

Heterobifunctional crosslinker with azide and NHS ester

An In-depth Technical Guide to Heterobifunctional Crosslinkers with Azide (B81097) and NHS Ester Functionalities

Introduction

Heterobifunctional crosslinkers are indispensable reagents in modern chemical biology, proteomics, and drug development. These molecules possess two different reactive groups, enabling the sequential and specific conjugation of distinct biomolecules.[1] This guide focuses on a particularly versatile class of heterobifunctional crosslinkers: those featuring an N-hydroxysuccinimide (NHS) ester and an azide (-N₃) group.

The NHS ester provides a highly efficient means of reacting with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2] The azide group, conversely, serves as a bioorthogonal handle. It remains inert to the complex milieu of biological systems until it is introduced to a specific reaction partner, most commonly an alkyne for "Click Chemistry" or a phosphine (B1218219) for Staudinger ligation.[3][4]

This dual-reactivity allows for a controlled, two-step conjugation strategy. First, a biomolecule is "tagged" with the azide group via its primary amines using the NHS ester. After removing the excess crosslinker, the newly introduced azide is ready for a highly specific reaction with a second molecule of interest. This methodology minimizes the formation of unwanted homodimers and provides precise control over the final conjugate architecture, which is critical for applications like antibody-drug conjugate (ADC) construction, surface immobilization, and protein-protein interaction studies.[1][4]

Core Concepts and Mechanism of Action

The utility of Azide-NHS ester crosslinkers stems from the distinct and highly selective chemistries of their two functional ends.

N-Hydroxysuccinimide (NHS) Ester Chemistry

The NHS ester is an amine-reactive group that undergoes nucleophilic acyl substitution with primary amines (-NH₂).[3] This reaction is most efficient in a slightly alkaline environment, typically between pH 7 and 9, where the primary amines are deprotonated and thus more nucleophilic.[5][6] The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

A primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and is more pronounced in dilute protein solutions.[5][7] To maximize conjugation efficiency, it is recommended to work with concentrated protein solutions and to use non-amine-containing buffers such as phosphate, borate, or HEPES.[5][8] Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[5]

Azide Chemistry: A Bioorthogonal Handle

The azide group is exceptionally stable in biological environments and does not react with native functional groups found in proteins or cells. Its bioorthogonality allows for its specific reaction with a partner group introduced onto a second molecule.[9]

-

Click Chemistry : This is the most common application for the azide group.[10]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To avoid the potential cytotoxicity of copper catalysts, the azide can be reacted with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[4][11] This reaction proceeds rapidly without a catalyst and is ideal for use in living systems.[4]

-

-

Staudinger Ligation : The azide group can react with a triarylphosphine to form an aza-ylide intermediate, which then rearranges to form a stable amide bond.[7] This provides another copper-free method for bioconjugation.[7]

-

Photoactivatable Aryl Azides : Some crosslinkers incorporate a nitrophenyl azide instead of a simple alkyl azide.[5] When exposed to UV light, this group forms a highly reactive nitrene that can non-selectively insert into C-H and N-H bonds of nearby molecules.[5][12] This is useful for capturing transient protein interactions.[13]

Data Presentation: Properties of Common Crosslinkers

The selection of a specific Azide-NHS ester crosslinker often depends on the required spacer length, solubility, and the nature of the azide group.

| Crosslinker Name | Spacer Arm Length (Å) | Solubility | Key Features |

| Azidobutyric acid NHS ester (NHS-C3-Azide) | ~4.7 Å (approx.) | Organic Solvents (DMSO, DMF) | Short spacer arm, commonly used for introducing azides.[4] |

| NHS-PEGn-Azide (e.g., n=4, 6) | Variable (e.g., ~21.7 Å for PEG4) | Water-Soluble (PEGylated) | Polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation.[6][14] |

| Sulfo-SANPAH | 18.2 Å | Water-Soluble | Contains a photoactivatable nitrophenyl azide and a sulfo-NHS ester for increased water solubility.[5] |

| Azidoethyl-SS-propionic NHS ester | ~11.8 Å (approx.) | Organic Solvents | Features a disulfide bond in the spacer arm, making the linkage cleavable with reducing agents like DTT.[15] |

| N-hydroxysuccinimidyl-4-azidobenzoate (HSAB) | ~7.7 Å (approx.) | Organic Solvents | A photoactivatable aryl azide crosslinker.[1] |

Experimental Protocols

Protocol 1: Two-Step Protein Labeling and Conjugation

This protocol describes the general workflow for labeling a protein (Protein A) with an azide group and subsequently conjugating it to a second molecule containing a cyclooctyne (Molecule B) via copper-free click chemistry (SPAAC).

Materials:

-

Protein A in amine-free buffer (e.g., PBS, pH 7.4).

-

Azide-NHS ester crosslinker (e.g., NHS-PEG4-Azide).

-

Anhydrous DMSO or DMF.[6]

-

Molecule B containing a DBCO or BCN group.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).[7]

Methodology:

Part A: Introduction of the Azide Group onto Protein A

-

Preparation: Equilibrate the vial of the moisture-sensitive Azide-NHS ester to room temperature before opening.[6][7]

-

Crosslinker Solution: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[6] Do not store the reconstituted crosslinker.[5]

-

Reaction Setup: Add the crosslinker solution to the Protein A solution. The final volume of organic solvent should not exceed 10% of the total reaction volume.[6] A 10- to 50-fold molar excess of the crosslinker over the protein is typically used. For protein concentrations >5 mg/mL, use a 10-fold molar excess; for concentrations <5 mg/mL, use a 20- to 50-fold molar excess.[7]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.[7]

-

Purification: Remove excess, non-reacted crosslinker and the quenched byproducts from the azide-labeled Protein A using a desalting column or dialysis. The protein is now "azide-activated" (Protein A-N₃).

Part B: Conjugation of Azide-Activated Protein A to Molecule B (SPAAC)

-

Reaction Setup: Mix the purified azide-activated Protein A-N₃ with Molecule B (containing a DBCO or BCN group). A 1.5- to 3-fold molar excess of Molecule B is typically sufficient.

-

Incubation: Incubate the reaction for 1-4 hours at 37°C or 16-24 hours at room temperature.[7] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Final Purification: If necessary, purify the final conjugate (Protein A-Molecule B) from excess Molecule B using size exclusion chromatography or another appropriate method.

Protocol 2: General Reaction Conditions

This table summarizes typical conditions for the two stages of the crosslinking reaction.

| Parameter | NHS Ester Reaction | Azide Reaction (SPAAC Example) |

| pH | 7.2 - 8.5[8] | 7.0 - 8.5 |

| Buffer System | PBS, HEPES, Borate, Bicarbonate[5] | PBS, HEPES (non-nucleophilic buffers) |

| Forbidden Buffers | Tris, Glycine (any primary amine)[6] | Buffers with reducing agents (for some azides)[7] |

| Reagent Molar Excess | 10x to 50x over protein[7] | 1.5x to 3x over azide-labeled protein |

| Temperature | 4°C to Room Temperature[8] | Room Temperature to 37°C[7] |

| Reaction Time | 30 minutes to 2 hours[7] | 1 to 24 hours[7] |

Visualizations

Caption: Core components of an Azide-NHS ester heterobifunctional crosslinker.

Caption: Workflow for a two-step bioconjugation using an Azide-NHS ester.

Caption: Reaction pathway showing amine acylation followed by click chemistry.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. NHS-C3-Azide [baseclick.eu]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 13. korambiotech.com [korambiotech.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]

The Role of N-Hydroxysuccinimide Esters in Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, providing a robust and versatile method for the covalent modification of proteins and other biomolecules.[1] Their widespread adoption is due to their high reactivity and selectivity towards primary amines under mild, aqueous conditions, forming stable and irreversible amide bonds.[2][3] This technical guide offers an in-depth exploration of the core principles of NHS ester chemistry, quantitative data on reaction parameters, detailed experimental protocols for key applications, and troubleshooting guidance for researchers in biotechnology and drug development.

Core Principles of NHS Ester Chemistry

At its heart, the utility of NHS esters lies in a straightforward yet powerful chemical reaction: nucleophilic acyl substitution. This reaction is highly selective for the primary amines (-NH₂) found at the N-terminus of polypeptides and on the ε-amino group of lysine (B10760008) residues.[1][2]

The Reaction Mechanism

The process begins with the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide group as a benign byproduct and forming a highly stable amide bond.[2] This newly formed bond is thermodynamically stable and not susceptible to cleavage under typical physiological conditions.[2]

Below is a diagram illustrating the fundamental reaction pathway.

Competing Reaction: Hydrolysis

The primary competing reaction in aqueous environments is the hydrolysis of the NHS ester, which cleaves the ester bond and renders the reagent inactive.[1] The rate of this hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[4][5] This competition between the desired aminolysis and undesired hydrolysis is a critical factor to manage for successful conjugation.[]

Factors Influencing Reaction Efficiency

Optimizing an NHS ester conjugation reaction requires careful consideration of several key parameters that dictate the balance between aminolysis and hydrolysis.

pH

The reaction pH is the most critical factor.[7][8] A compromise must be struck: the pH needs to be high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines, but not so high that the rate of NHS ester hydrolysis dominates the reaction.[1] The optimal pH range for most NHS ester reactions is between 7.2 and 8.5.[4][9] The optimal pH for modification is often cited as 8.3-8.5.[7][10]

Buffer Composition

The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester.[4][8] Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES.[4]

Reagent Concentration

Higher concentrations of the protein and the NHS ester reagent favor the desired acylation reaction over hydrolysis.[] For dilute protein solutions, a greater molar excess of the NHS ester may be required to achieve a sufficient degree of labeling.[2]

Temperature and Incubation Time

Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][8] Lower temperatures can help minimize the rate of hydrolysis, which is particularly useful for sensitive proteins or when longer reaction times are needed.[7]

NHS vs. Sulfo-NHS Esters

A key distinction exists between standard NHS esters and their sulfonated counterparts, Sulfo-NHS esters.

-

NHS Esters: These are generally hydrophobic and require dissolution in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[8] Their hydrophobicity allows them to permeate cell membranes.

-

Sulfo-NHS Esters: The addition of a sulfonate group (-SO₃) to the N-hydroxysuccinimide ring significantly increases water solubility.[11] This allows Sulfo-NHS reagents to be dissolved directly in aqueous buffers and, importantly, prevents them from crossing the cell membrane, making them ideal for cell-surface labeling applications.[11]

Quantitative Data for Reaction Optimization

To aid in experimental design, the following tables summarize key quantitative data regarding the stability and reactivity of NHS esters.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.[7]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 7.0 | 25 | ~4 - 5 hours |

| 8.0 | 25 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 8.6 | 25 | <10 minutes |

| (Data compiled from multiple sources)[4][5][12][13][14] |

Applications & Experimental Protocols

NHS esters are employed in a wide array of applications, from basic research to the development of therapeutics and diagnostics.

Protein Labeling with Fluorophores and Biotin

One of the most common uses of NHS esters is the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, to proteins, particularly antibodies.[2][9]

This protocol provides a general procedure for labeling Immunoglobulin G (IgG) antibodies.

1. Materials:

-

IgG antibody (1-10 mg/mL)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or 50mM Sodium Borate, pH 8.3-8.5.[1][15] (Ensure buffer is free of primary amines).

-

NHS-Fluorescein

-

Anhydrous DMSO or DMF

-

Purification Column (e.g., Sephadex G-25)[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

2. Procedure:

-

Protein Preparation: If the antibody is in an incompatible buffer (like Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column. The final protein concentration should be between 1-10 mg/mL.[2]

-

NHS-Fluorescein Preparation: Allow the vial of NHS-Fluorescein to equilibrate to room temperature before opening to prevent moisture condensation.[16] Immediately before use, dissolve the NHS-Fluorescein in DMSO or DMF to create a 10 mg/mL stock solution.[16]

-

Molar Excess Calculation: Determine the volume of NHS-Fluorescein stock to add to achieve a 10-20 fold molar excess over the antibody.[2]

-

Formula:μL of NHS-Fluorescein = (Molar Excess) * (mg of Ab / MW of Ab) * (MW of Dye) * (1 / Stock Conc. in mg/μL)

-

-

Labeling Reaction: Add the calculated volume of the NHS-Fluorescein solution to the antibody solution while gently vortexing.[1] Incubate the reaction for 60 minutes at room temperature, protected from light.[1]

-

Quenching (Optional but Recommended): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[7]

-

Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[2] The first colored fraction to elute will be the labeled antibody.

-

Storage: Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing in single-use aliquots at -20°C.[1]

Protein Crosslinking for Interaction Studies

Homobifunctional NHS esters (containing two NHS ester groups) are used to covalently link interacting proteins, effectively "freezing" the interaction for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.[4]

Immobilization on Surfaces

NHS esters are used to activate carboxylate-containing surfaces (e.g., ELISA plates, beads, biosensors) for the covalent immobilization of proteins. The activated surface readily reacts with primary amines on the protein to be immobilized, creating a stable linkage for assays and affinity purification.[17]

Workflow and Troubleshooting

Successful protein modification with NHS esters requires careful planning and execution. The following workflow diagram and troubleshooting table provide guidance for optimizing experiments and resolving common issues.

General Experimental Workflow

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low or No Labeling Yield | Incorrect Buffer: Presence of primary amines (Tris, glycine) in the protein or reaction buffer.[4] | Perform buffer exchange into an amine-free buffer (e.g., PBS, Borate, HEPES) at pH 7.2-8.5 before labeling.[1] |

| Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly. Stock solutions in aqueous buffers are unstable.[16] | Use fresh, high-quality NHS ester. Allow reagent to warm to room temperature before opening. Prepare solutions in anhydrous DMSO/DMF immediately before use.[2] | |

| Suboptimal pH: Reaction pH is too low (<7.0), resulting in protonated, non-reactive amines.[8] | Ensure the final reaction pH is between 7.2 and 8.5 using a calibrated pH meter.[7] | |

| Insufficient Molar Excess: The ratio of NHS ester to protein is too low, especially for dilute protein solutions.[2] | Increase the molar excess of the NHS ester reagent. Optimize the ratio empirically for your specific protein. | |

| Protein Precipitation | High Degree of Labeling: Over-modification can alter the protein's isoelectric point and solubility. | Reduce the molar excess of the NHS ester reagent or decrease the reaction time. |

| Solvent Effects: High concentration of organic solvent (DMSO/DMF) can denature some proteins. | Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). | |

| Inconsistent Results | Degraded DMF: Old or improperly stored DMF can contain dimethylamine, which reacts with the NHS ester.[8] | Use a high-quality, anhydrous grade of DMF. If a "fishy" odor is present, discard the solvent and use a fresh bottle.[8] |

| pH Drift: During large-scale reactions, hydrolysis can release N-hydroxysuccinimide, acidifying the mixture.[8] | Use a more concentrated buffer or monitor and adjust the pH during the reaction.[8] |

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. proteochem.com [proteochem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nanocomposix.com [nanocomposix.com]

- 13. interchim.fr [interchim.fr]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. biotium.com [biotium.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Applications of Azide-Containing Linkers in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a transformative methodology in chemical biology, drug discovery, and materials science, lauded for its efficiency, selectivity, and biocompatibility.[1][2] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a powerful ligation reaction that forms a stable triazole linkage.[3][4] Azide-containing linkers are pivotal reagents in this reaction, serving as molecular bridges to covalently connect a payload—such as a therapeutic agent, a fluorescent dye, or a biotin (B1667282) tag—to a biological molecule of interest, like an antibody or a protein.[3][5] The bioorthogonal nature of the azide (B81097) group, meaning it does not react with native biological functionalities, allows for highly specific and high-yield reactions in complex biological media.[5] This guide provides a comprehensive overview of the applications of azide-containing linkers in click chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.

Core Concepts of Azide-Alkyne Click Chemistry

The most prominent click reaction involving azide linkers is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[4] This reaction can be performed in two main modalities:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is characterized by its high reaction rates and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[6] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes that readily react with azides to release ring strain.[7] This catalyst-free approach is highly biocompatible and has become the method of choice for in vivo labeling studies.[7]

The resulting 1,2,3-triazole linkage is exceptionally stable, resisting cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions, making it an ideal covalent linker for in vivo applications.[4][8][9]

Types of Azide-Containing Linkers and Their Applications

A diverse array of azide-containing linkers have been developed to suit various applications:

-

Aliphatic Azide Linkers: These provide a simple and hydrophobic spacer, suitable for applications where a flexible chain is desired.

-

PEGylated Azide Linkers: The incorporation of polyethylene (B3416737) glycol (PEG) chains enhances the water solubility and reduces aggregation of the resulting bioconjugate, often improving its pharmacokinetic properties.[10]

-

Cleavable Azide Linkers: These linkers contain a moiety that can be cleaved under specific conditions, such as exposure to light (photocleavable linkers) or reducing agents. This allows for the controlled release of the conjugated payload.

-

Bifunctional and Heterobifunctional Azide Linkers: These linkers possess an azide at one terminus and another reactive group (e.g., NHS ester, maleimide) at the other, enabling the sequential conjugation of two different molecules.[11]

These linkers have found widespread use in:

-

Drug Development: Particularly in the synthesis of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[8]

-

Proteomics: For the identification and quantification of proteins, their post-translational modifications, and their interactions.[1]

-

Bioconjugation: The general labeling of biomolecules with fluorescent dyes, biotin, or other reporter molecules for imaging and detection.[5]

-

Materials Science: The functionalization of surfaces and polymers.

Quantitative Data on Azide Linker Performance

The efficiency of a click reaction is influenced by the choice of linker, the reaction conditions, and the specific azide and alkyne counterparts. The following tables summarize key quantitative data for different azide linkers and reaction types.

| Parameter | CuAAC with Aliphatic Azide | SPAAC with Aliphatic Azide and DBCO |

| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |

| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |

| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 |

| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |

| Typical Reaction Temperature | 25°C | 4 - 37°C |

| Typical Yield | Very High (>95%) | Very High (>95%) |

| Second-Order Rate Constant | 10 to 104 M-1s-1 | ~1 M-1s-1 |

Data compiled from multiple sources.[12][13]

| Linker Type | Specific Linker Derivative | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Conditions & Notes |

| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | Cleavage of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters.[14] |

| Veratryl-based (di-alkoxy ONB) | 365 | - | Dramatically increased rate of cleavage compared to standard ONB.[15] | |

| α-methyl-ONB | 365 | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[15] |

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-containing linker (10-50 fold molar excess over the protein)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA in water)

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Quenching solution (e.g., 50 mM EDTA)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer.

-

Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.

-

Initiation of Reaction: Add the catalyst premix to the protein-linker solution.

-

Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Purification: Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents and catalyst.

-

Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the labeling efficiency.

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Bifunctional Azide Linker

Materials:

-

Monoclonal antibody (mAb) in an appropriate buffer

-

Bifunctional linker with an azide and an NHS ester (e.g., Azido-PEG-NHS ester)

-

Alkyne-modified cytotoxic drug

-

Click chemistry reagents (as in Protocol 1)

-

Purification systems (e.g., protein A chromatography, size-exclusion chromatography)

Procedure:

-

Antibody Modification: React the mAb with the bifunctional linker. The NHS ester will react with lysine (B10760008) residues on the antibody surface to form a stable amide bond.

-

Purification: Purify the azide-modified antibody to remove excess linker.

-

Click Conjugation: React the azide-modified antibody with the alkyne-modified cytotoxic drug using the CuAAC protocol described above.

-

Purification: Purify the resulting ADC using chromatography to remove unconjugated antibody, drug, and other impurities.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.[5]

Visualization of Workflows and Pathways

Experimental Workflow for Bioconjugation

Caption: A generalized experimental workflow for bioconjugation using azide-alkyne click chemistry.

Signaling Pathway: Probing Glycosylation via Metabolic Labeling

Metabolic oligosaccharide engineering utilizes azido (B1232118) sugars to probe glycosylation pathways.[5][12][16][17][18] Cells are fed with an unnatural sugar analog containing an azide group, which is incorporated into glycoproteins through the cell's natural biosynthetic machinery. The azide-labeled glycoproteins can then be detected and identified using click chemistry.

Caption: Probing glycosylation pathways using metabolic labeling with azido sugars and click chemistry.

Conclusion

Azide-containing linkers are indispensable tools in the realm of click chemistry, enabling the precise and efficient construction of complex bioconjugates for a wide range of applications in research and drug development. The choice between CuAAC and SPAAC, along with the selection of the appropriate linker, allows for the fine-tuning of reaction kinetics, biocompatibility, and the physicochemical properties of the final product. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively harness the power of azide-containing linkers in their scientific endeavors.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. takyanagida.com [takyanagida.com]

- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]

- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. | Sigma-Aldrich [sigmaaldrich.com]

- 16. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

Azidoethyl-SS-propionic NHS ester CAS number and molecular weight

This technical guide provides comprehensive information on Azidoethyl-SS-propionic NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, mechanism of action, and detailed protocols for its application, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).

Core Compound Specifications

This compound is a versatile chemical tool featuring three key functional components: an N-hydroxysuccinimide (NHS) ester, a disulfide bond, and a terminal azide (B81097) group. This unique architecture allows for the sequential and specific conjugation of biomolecules.

| Property | Value | Source(s) |

| CAS Number | 2243566-44-9 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₄O₄S₂ | [1] |

| Molecular Weight | 304.3 g/mol | [2][4][5] |

| Alternative Names | NHS-SS-Azide | |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | -20°C, under inert atmosphere, protected from moisture | [1] |

Mechanism of Action and Applications

The functionality of this compound is derived from its three principal components:

-

NHS Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins) under mild basic conditions (pH 8.3-8.5).[5]

-

Disulfide Bond: The central disulfide linkage is stable under physiological conditions found in the bloodstream. However, it is readily cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT) or high intracellular concentrations of glutathione (B108866) (GSH).[4][6][7] This feature is crucial for the controlled release of conjugated payloads within the target cell.

-

Azide Group: The terminal azide allows for bioorthogonal "click chemistry" reactions, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[1][6][8]

This trifecta of functionalities makes the linker exceptionally useful in constructing complex bioconjugates. Its primary application is in the development of ADCs, where it serves to connect a cytotoxic drug to a monoclonal antibody.[1][6] Other applications include fluorescent labeling of proteins and immobilizing biomolecules onto surfaces.[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow.

Protein Modification via NHS Ester Reaction

This protocol outlines the steps to conjugate the linker to a protein, such as an antibody, through its primary amine groups.

Materials:

-

Protein (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration, desalting column)

Procedure:

-

Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, exchange the protein into the reaction buffer using dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

Reaction Setup: Adjust the protein solution concentration to 1-10 mg/mL in the reaction buffer.

-

Conjugation: Add a calculated molar excess of the linker solution to the protein solution. A 20-fold molar excess is a common starting point for achieving a desirable degree of labeling on an antibody. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[5] Protect from light if working with photosensitive molecules.

-

Purification: Remove excess, unreacted linker and byproducts (like N-hydroxysuccinimide) using a gel filtration or desalting column equilibrated with a suitable buffer (e.g., PBS).

Click Chemistry Reaction (SPAAC Example)

This protocol describes the second step, where a payload (e.g., a drug molecule) containing a strained alkyne (like DBCO) is attached to the azide-modified protein.

Materials:

-

Azide-modified protein from the previous step

-

DBCO-containing payload

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Reagent Preparation: Dissolve the DBCO-containing payload in a compatible solvent (e.g., DMSO).

-

Reaction Setup: In a suitable reaction vessel, combine the azide-modified protein with the DBCO-payload. A molar excess of the payload (e.g., 3 to 5-fold) is typically used to ensure complete reaction with the available azide groups.

-

Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

-

Purification: Purify the final conjugate to remove any unreacted payload and other impurities. The purification method will depend on the nature of the conjugate and may include chromatography (e.g., size exclusion, hydrophobic interaction) or dialysis.

Visualization of Workflow and Mechanism

The following diagrams illustrate the key processes involving this compound.

References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 7. This compound, 2243566-44-9 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

Purity and Quality Considerations for Bioconjugation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] From antibody-drug conjugates (ADCs) for targeted cancer therapy to fluorescently labeled proteins for cellular imaging, the success of these applications hinges on the quality and purity of the bioconjugation reagents used.[2][3] Impurities or variations in reagent quality can lead to inconsistent results, reduced efficacy, and potential safety concerns.[4] This guide provides a comprehensive overview of the critical purity and quality considerations for bioconjugation reagents, offering insights into analytical methods, experimental protocols, and the impact of impurities on final conjugate performance.

The Critical Role of Reagent Purity in Bioconjugation

The success of a bioconjugation reaction is directly dependent on the purity of the starting materials.[5] High-purity reagents are essential for achieving consistent and reproducible results.[6] Impurities can interfere with the conjugation process, leading to low yields, heterogeneous products, and difficulty in characterization.[7][8]

Impact of Impurities

Impurities in bioconjugation reagents can be broadly categorized as organic, inorganic, or residual solvents.[9] These can arise during synthesis, purification, or storage of the reagent.[9]

-

Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[9] For example, in peptide-based reagents synthesized by solid-phase peptide synthesis (SPPS), impurities can include deletion and insertion sequences, racemized amino acids, and incompletely deprotected side chains.[8] Such impurities can compete with the intended reaction, leading to a heterogeneous mixture of conjugates with varying properties.

-

Inorganic Impurities: These often originate from the manufacturing process and can include reagents, catalysts, heavy metals, and inorganic salts.[9] Metal ions, for instance, can interfere with certain conjugation chemistries or affect the stability of the biomolecule.

-

Residual Solvents: Solvents used in the manufacturing process can remain in the final product and may impact the stability and reactivity of the reagent.[9]

The presence of these impurities can have significant consequences:

-

Reduced Conjugation Efficiency: Impurities can react with the functional groups on the biomolecule or the other reagent, reducing the yield of the desired conjugate.

-

Formation of Undesired By-products: Side reactions with impurities can lead to the formation of complex and difficult-to-characterize by-products.[10]

-